molecular formula C13H24N2O2 B11870319 4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11870319
M. Wt: 240.34 g/mol
InChI Key: NOZCQDCYRYNLRI-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center. The presence of tetrahydrofuran and diazaspiro groups in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves multiple steps. One common method includes the ring-opening of tetrahydrofuran derivatives followed by a series of condensation and cyclization reactions. For instance, the preparation might start with tetrahydrofurfuryl alcohol, which is then converted into an intermediate such as (tetrahydrofuran-2-yl)methyl methanesulfonate. This intermediate undergoes further reactions to form the final spiro compound .

Chemical Reactions Analysis

4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiro center, using reagents such as alkyl halides or sulfonates.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spiro compounds such as:

The uniqueness of this compound lies in its combination of tetrahydrofuran and diazaspiro groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane is part of a class of compounds known as diazaspiro compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by its spirocyclic arrangement, which contributes to its biological properties. The presence of the tetrahydrofuran moiety may enhance solubility and bioavailability.

PropertyValue
Molecular FormulaC13H24N2O3
Molecular Weight256.341 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point364.2 ± 42.0 °C at 760 mmHg
Flash Point174.1 ± 27.9 °C

Therapeutic Potential

Research indicates that diazaspiro compounds, including the one in focus, exhibit a variety of biological activities:

  • Obesity Treatment : Compounds from the diazaspiro family have shown promise in treating obesity by modulating metabolic pathways .
  • Pain Management : These compounds may also serve as analgesics, potentially influencing pain signaling pathways .
  • Cardiovascular Effects : Some studies suggest a role in cardiovascular health, possibly through effects on vascular smooth muscle and endothelial function .
  • Immune Modulation : There is evidence that these compounds can impact immune responses, which could be beneficial in treating autoimmune disorders .

The mechanisms through which these compounds exert their biological effects are varied:

  • GABA Receptor Interaction : Some diazaspiro compounds act as antagonists at GABA receptors, which are crucial in neurotransmission and immune response modulation . This interaction suggests potential applications in neurology and immunology.
  • Signal Transduction Pathways : Research indicates involvement in various cell signaling pathways that regulate inflammation and cellular proliferation .

Study on GABAAR Antagonists

A study highlighted the activity of certain diazaspiro compounds as competitive antagonists at GABA type A receptors (GABAARs). These compounds demonstrated low permeability across cell membranes but significant effects on immune cell function, suggesting therapeutic implications for conditions like asthma and other inflammatory diseases .

Macrocyclic Compounds

Another study focused on macrocyclic derivatives related to diazaspiro structures found them to be potent inhibitors against various pathogens, indicating their potential in infectious disease treatment . The research underscores the versatility of these compounds beyond traditional pharmacological applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(oxolan-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C13H24N2O2/c1-2-12(16-8-1)10-15-7-9-17-13(11-15)3-5-14-6-4-13/h12,14H,1-11H2

InChI Key

NOZCQDCYRYNLRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CCOC3(C2)CCNCC3

Origin of Product

United States

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